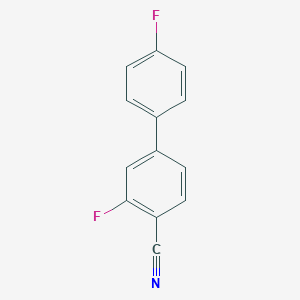

2-Fluoro-4-(4-fluorophenyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-4-(4-fluorophenyl)benzonitrile is an organic compound with the molecular formula C13H7F2N It is a derivative of benzonitrile, where two fluorine atoms are substituted at the 2 and 4 positions of the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(4-fluorophenyl)benzonitrile typically involves the reaction of 4-fluorobenzonitrile with a fluorinating agent under controlled conditions. One common method includes the use of a metal-mediated coupling reaction. For example, 4-fluorobenzonitrile can undergo a coupling reaction with a fluorinated aryl halide in the presence of a palladium catalyst to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Fluoro-4-(4-fluorophenyl)benzonitrile can undergo various types of chemical reactions,

Activité Biologique

2-Fluoro-4-(4-fluorophenyl)benzonitrile (CAS No. 1214332-40-7) is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C13H8F2N. The compound features a biphenyl structure with two fluorine substituents, enhancing its lipophilicity and biological activity compared to non-fluorinated analogs. The presence of fluorine atoms typically increases the metabolic stability and selectivity of compounds in biochemical pathways, making them valuable in drug design.

While specific mechanisms of action for this compound remain under investigation, several hypotheses suggest potential interactions with biological targets:

- Enzyme Interaction : Preliminary studies indicate that the compound may interact with various enzymes, potentially leading to modulation of enzymatic activity.

- Cell Signaling Pathways : It is hypothesized that this compound could influence cell signaling pathways, gene expression, and cellular metabolism, similar to other fluorinated compounds .

1. Neuroprotective Effects

Research into related compounds suggests that fluorinated benzonitriles can exhibit neuroprotective effects. For instance, compounds with similar structures have been shown to inhibit oxidative stress and apoptosis in neuronal cells, indicating a potential protective role against neurodegenerative diseases .

2. Anticancer Potential

Fluorinated compounds are often explored for their anticancer properties. Studies suggest that this compound may possess anticancer activity by selectively targeting cancer cell pathways. The enhanced lipophilicity due to fluorination may improve the compound's ability to penetrate cellular membranes and reach intracellular targets more effectively than non-fluorinated counterparts .

Case Study 1: Fluorinated Benzonitriles in Cancer Research

A study evaluating a series of fluorinated benzonitriles found that these compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, suggesting potential applications in cancer therapy .

Case Study 2: Neuroprotective Properties

In vitro studies on structurally similar compounds demonstrated neuroprotective effects against glutamate-induced toxicity in neuronal cell lines. These findings support the hypothesis that this compound may also exhibit similar protective properties, warranting further investigation into its effects on neuronal health .

The biochemical properties of this compound are summarized in the following table:

| Property | Description |

|---|---|

| Molecular Weight | 215.20 g/mol |

| Solubility | Soluble in organic solvents; insoluble in water |

| Lipophilicity | Enhanced due to fluorine substituents |

| Stability | Potentially higher metabolic stability due to fluorination |

Future Directions

The biological activity of this compound presents numerous avenues for future research:

- Mechanistic Studies : Further elucidation of its mechanisms of action is essential for understanding its therapeutic potential.

- In Vivo Studies : Animal models should be employed to assess the efficacy and safety profile of the compound.

- Structure-Activity Relationship (SAR) : Investigating the relationship between structural modifications and biological activity will aid in optimizing this compound for therapeutic use.

Propriétés

IUPAC Name |

2-fluoro-4-(4-fluorophenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2N/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEUFKVNYRMLPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592955 |

Source

|

| Record name | 3,4'-Difluoro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214332-40-7 |

Source

|

| Record name | 3,4′-Difluoro[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214332-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4'-Difluoro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.